4-[(5E)-5-(1-methyl-2-oxoindol-3-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid
CAS No.:
Cat. No.: VC16565857
Molecular Formula: C16H14N2O4S2
Molecular Weight: 362.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H14N2O4S2 |
|---|---|
| Molecular Weight | 362.4 g/mol |
| IUPAC Name | 4-[(5E)-5-(1-methyl-2-oxoindol-3-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid |
| Standard InChI | InChI=1S/C16H14N2O4S2/c1-17-10-6-3-2-5-9(10)12(14(17)21)13-15(22)18(16(23)24-13)8-4-7-11(19)20/h2-3,5-6H,4,7-8H2,1H3,(H,19,20)/b13-12+ |
| Standard InChI Key | JEAVWYPQIONRJP-OUKQBFOZSA-N |
| Isomeric SMILES | CN1C2=CC=CC=C2/C(=C\3/C(=O)N(C(=S)S3)CCCC(=O)O)/C1=O |
| Canonical SMILES | CN1C2=CC=CC=C2C(=C3C(=O)N(C(=S)S3)CCCC(=O)O)C1=O |
Introduction
4-[(5E)-5-(1-methyl-2-oxoindol-3-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid is a complex organic compound that combines a thiazolidine ring with an indole moiety. This unique structural configuration is associated with significant biological activities and potential therapeutic applications. The compound belongs to the class of thiazolidinones, which are known for their diverse pharmacological properties.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. These methods require careful control of reaction conditions such as temperature, pH, and reaction time to optimize yield and minimize by-products. Analytical techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are used to confirm the structure of the synthesized compound.
Biological Activities and Potential Applications
Preliminary studies indicate that 4-[(5E)-5-(1-methyl-2-oxoindol-3-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid exhibits notable biological activities. It has been associated with modulation of peroxisome proliferator-activated receptor gamma (PPARγ), which plays a crucial role in metabolic processes and inflammation. This suggests potential therapeutic applications in fields related to metabolic disorders and inflammatory diseases.
Comparison with Similar Compounds
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 4-Oxo thiazolidine derivatives | Thiazolidine ring | Varying substituents affecting biological activity |
| Indole-based compounds | Indole core | Known for diverse biological activities |
| 5-Arylidene thiazolidinones | Arylidene substituents | Enhanced reactivity due to electron-withdrawing groups |
| 4-[(5E)-5-(1-methyl-2-oxoindol-3-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid | Thiazolidine and indole structures | Synergistic effects enhancing biological properties |
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